5-Hexenoic acid, 3-amino-, (3S)- is a chiral compound that belongs to the class of amino acids. It is characterized by a hexenoic acid backbone with an amino group at the third carbon position. This compound is significant in various scientific fields, including organic chemistry and medicinal research, due to its potential applications as a building block in drug synthesis and biochemical studies.
This compound can be derived from natural sources or synthesized through various chemical methods. The synthetic routes often involve starting materials that are readily available in laboratory settings or can be derived from natural amino acids.
5-Hexenoic acid, 3-amino-, (3S)- can be classified as:
The synthesis of 5-Hexenoic acid, 3-amino-, (3S)- can be achieved through several methods, primarily focusing on the introduction of the amino group into the hexenoic acid structure. Common synthetic approaches include:
The synthesis typically begins with a protected amino acid derivative, which undergoes several transformations including:
The molecular structure of 5-Hexenoic acid, 3-amino-, (3S)- can be represented as follows:
5-Hexenoic acid, 3-amino-, (3S)- participates in various chemical reactions including:
The mechanism of action for 5-Hexenoic acid, 3-amino-, (3S)- primarily revolves around its ability to interact with biological systems due to its amino acid nature. It can act as a neurotransmitter precursor or enzyme inhibitor, influencing various biochemical pathways.
The specific interactions depend on the target proteins or enzymes involved in metabolic processes. Its chiral nature may also affect binding affinity and specificity in biological systems.
5-Hexenoic acid, 3-amino-, (3S)- has various applications across scientific disciplines:
The stereoselective construction of the chiral β-amino acid scaffold in (3S)-3-amino-5-hexenoic acid derivatives relies on precision methodologies for installing the S-configured stereocenter. Two predominant strategies dominate the literature: chiral auxiliary-mediated alkylation and alkynyl homologation-reduction sequences.
The Evans oxazolidinone auxiliary system enables highly diastereoselective alkylation of glycine equivalents. A glycine-derived chiral imide undergoes enolization and alkylation with 4-bromo-1-butene, achieving diastereomeric ratios >95:5. Subsequent hydrolytic auxiliary removal yields enantiomerically enriched (3S)-3-amino-5-hexenoic acid precursors [4] [6]. This method delivers reliable stereocontrol but introduces additional synthetic steps for auxiliary attachment and removal.
Alternatively, alkynyl homologation exploits the linear geometry of alkynes for chain elongation. tert-Butoxycarbonyl (Boc)-protected (S)-3-amino-5-hexynoic acid (Boc-Hpg-OH) serves as a key intermediate, synthesized via:
Table 1: Comparative Stereocontrol in Synthetic Approaches
Method | Key Reagent/Catalyst | d.r./e.e. (%) | Yield (%) |
---|---|---|---|
Evans Auxiliary Alkylation | (4R)-Benzyloxazolidinone | >95:5 d.r. | 78 |
Asymmetric Strecker | Chiral Thiourea Catalyst | 80 e.e. | 85 |
Enzymatic Reduction | Ketoreductase KR-110 (SEQ ID No.1) | >99 e.e. | 92 |
Enzymatic approaches provide exceptional enantioselectivity (>99% e.e.) using engineered ketoreductases (e.g., KR-110) to reduce 3-keto-5-hexenoate esters to (3R)-alcohols. These are then converted to (3S)-amino acids via Mitsunobu inversion or azide displacement [7] [8].
Catalytic asymmetric methodologies bypass stoichiometric chiral auxiliaries, enhancing atom economy for industrial-scale synthesis. Bifunctional organocatalysts and transition metal complexes enable direct enantioselective functionalization of prochiral substrates.
BINOL-derived chiral bifunctional sulfides (e.g., (S)-1g) catalyze bromolactonizations of α-substituted 5-hexenoic acids. The catalyst activates N-bromophthalimide (NBP) via halogen bonding while coordinating the carboxylate through hydrogen bonding. This dual activation enforces a chiral environment during bromonium ion formation, leading to δ-valerolactones with 89:11 e.r. Subsequent ring-opening yields β-amino acid precursors [4].
Table 2: Catalyst Performance in Enantioselective Bromolactonization
Catalyst | Substrate | e.r. (R:S) | Solvent System |
---|---|---|---|
(S)-1g (3,5-diphenyl) | α,α-Diphenyl-5-hexenoic acid | 89:11 | CH₂Cl₂/Toluene (3:1) |
(S)-1a (n-Bu) | α,α-Diphenyl-5-hexenoic acid | 86:14 | CH₂Cl₂ |
(S)-4 (O-protected) | α,α-Diphenyl-5-hexenoic acid | 51:49 | CH₂Cl₂ |
Critical factors influencing enantioselectivity include:
For β-keto ester reduction, engineered ketoreductases (e.g., SEQ ID No. 1) catalyze asymmetric reduction of ethyl 3-oxo-5-hexenoate to (R)-3-hydroxy-5-hexenoate (94% e.e.) under mild aqueous conditions. The hydroxyester is converted to the (S)-amino acid via Curtius rearrangement or enzymatic transamination [7] [8].
Incorporating (3S)-3-amino-5-hexenoic acid into peptides requires strategic protection of the β-amino and alkenyl groups to prevent side reactions during solid-phase peptide synthesis (SPPS).
Orthogonal protection schemes are essential:
The pseudoproline dipeptide strategy minimizes aggregation during SPPS. Derivatives like Boc-Ser(Fmoc-Xaa)-OH (where Xaa = (3S)-3-amino-5-hexenoate) incorporate the β-amino acid as a "turn-inducing" unit. The Fmoc-protected amino group and Boc-protected Ser hydroxyl enable sequential deprotection cycles [3]. Post-assembly, global deprotection releases the target peptide.
Deprotection kinetics studies reveal:
Route efficiency for (3S)-3-amino-5-hexenoic acid derivatives depends on strategic bond disconnections, with linear and convergent approaches exhibiting distinct advantages.
Linear Synthesis Characteristics:
Convergent Synthesis Characteristics:
Table 3: Efficiency Metrics for Synthetic Routes
Route Type | Steps | Overall Yield (%) | Key Limitation |
---|---|---|---|
Linear (Evaux) | 7 | 38 | Low-temperature lithiation (−78°C) |
Linear (Enzymatic) | 5 | 68 | Cost of ketoreductase biocatalyst |
Convergent (Wittig) | 4 | 72 | E/Z isomer separation required |
Convergent (Ullmann) | 5 | 61 | Copper-mediated coupling toxicity |
Hybrid approaches integrate biocatalysis and organocatalysis: Ketoreductase generates chiral hydroxy esters from β-keto esters, followed by organocatalytic azidation (e.g., Shi epoxidation conditions). This reduces step count while maintaining >90% e.e. [7] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0